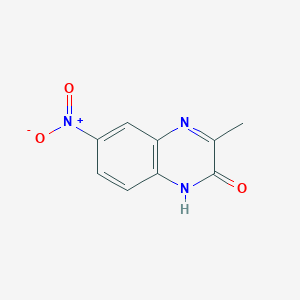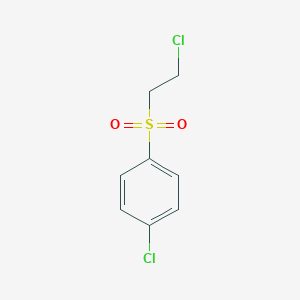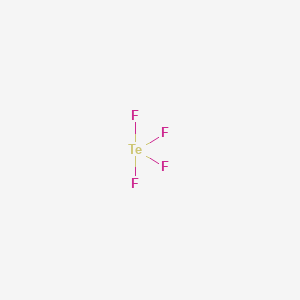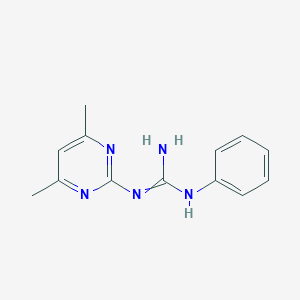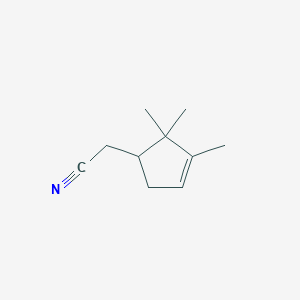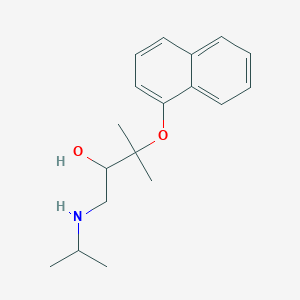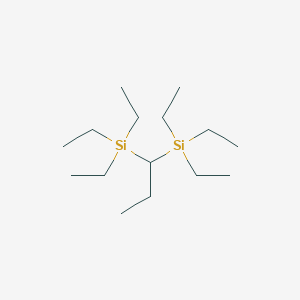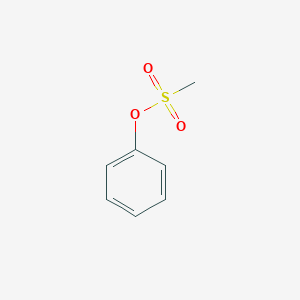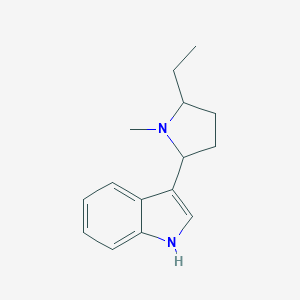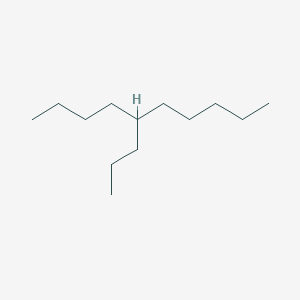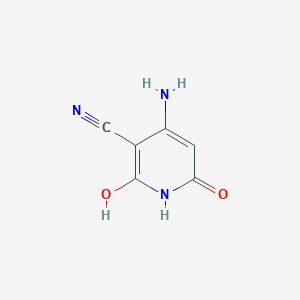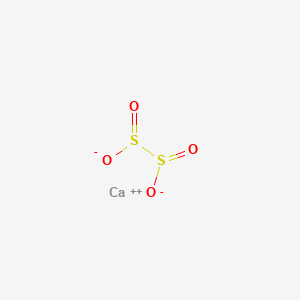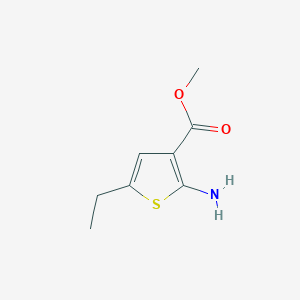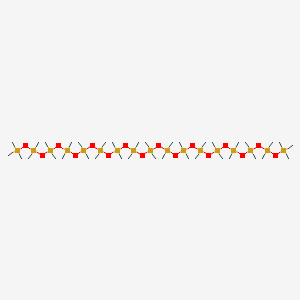
Heptadecasiloxane, hexatriacontamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecasiloxane, hexatriacontamethyl- is a type of silicone polymer that has been extensively studied for its potential applications in various fields. This compound is composed of 17 silicon atoms and 36 methyl groups, making it a highly complex molecule with unique properties. In
科学的研究の応用
Heptadecasiloxane, hexatriacontamethyl- has been studied extensively for its potential applications in various fields, including biomedical engineering, materials science, and electronics. In biomedical engineering, this compound has been investigated for its potential use as a biomaterial for tissue engineering and drug delivery. In materials science, heptadecasiloxane, hexatriacontamethyl- has been studied for its unique mechanical and thermal properties, which make it a promising candidate for use in high-performance materials. In electronics, this compound has been investigated for its potential use in the development of new electronic devices and sensors.
作用機序
The mechanism of action of heptadecasiloxane, hexatriacontamethyl- is not fully understood, but it is believed to be related to its unique chemical structure. This compound is highly stable and resistant to degradation, which makes it an ideal candidate for use in various applications. Additionally, the presence of numerous methyl groups on the molecule's surface gives it a high degree of hydrophobicity, which can be useful in certain applications.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of heptadecasiloxane, hexatriacontamethyl-. However, some studies have suggested that this compound may have low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications.
実験室実験の利点と制限
One of the main advantages of heptadecasiloxane, hexatriacontamethyl- is its stability and resistance to degradation, which makes it an ideal candidate for use in lab experiments that require long-term stability. Additionally, the compound's unique chemical structure and properties make it a promising candidate for use in various applications. However, one of the main limitations of heptadecasiloxane, hexatriacontamethyl- is its high cost and complexity, which can make it difficult to synthesize and use in large quantities.
将来の方向性
There are many potential future directions for research on heptadecasiloxane, hexatriacontamethyl-. Some possible areas of study include the development of new biomaterials for tissue engineering and drug delivery, the use of this compound in the development of high-performance materials, and the exploration of its potential use in electronics and sensors. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
合成法
Heptadecasiloxane, hexatriacontamethyl- can be synthesized through a variety of methods, including the reaction of trichlorosilane with methyl chloride in the presence of a catalyst. This process results in the formation of a mixture of cyclic and linear siloxanes, which can then be separated and purified using various techniques such as distillation and chromatography.
特性
CAS番号 |
18844-04-7 |
|---|---|
製品名 |
Heptadecasiloxane, hexatriacontamethyl- |
分子式 |
C36H108O16Si17 |
分子量 |
1274.7 g/mol |
IUPAC名 |
bis[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C36H108O16Si17/c1-53(2,3)37-55(7,8)39-57(11,12)41-59(15,16)43-61(19,20)45-63(23,24)47-65(27,28)49-67(31,32)51-69(35,36)52-68(33,34)50-66(29,30)48-64(25,26)46-62(21,22)44-60(17,18)42-58(13,14)40-56(9,10)38-54(4,5)6/h1-36H3 |
InChIキー |
XNRQVFREEZYIKH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
その他のCAS番号 |
18844-04-7 |
同義語 |
HEXATRIACONTAMETHYLHEPTADECASILOXANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



